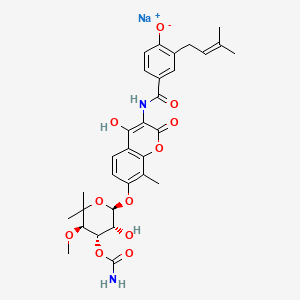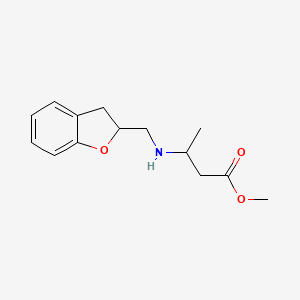![molecular formula C17H20N2 B7559168 N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline, also known as DHQEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHQEA belongs to the family of quinoline derivatives and has been synthesized using various methods. In
Wirkmechanismus
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline is believed to act as a positive allosteric modulator of NMDA receptors. This means that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can enhance the activity of NMDA receptors by binding to a site on the receptor that is separate from the receptor's active site. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can enhance the activity of NMDA receptors, increase the release of certain neurotransmitters, and inhibit the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline in lab experiments is that it has a high degree of purity and can be synthesized using relatively simple methods. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been shown to have low toxicity in animal studies. One limitation of using N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline. One direction is to investigate its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and traumatic brain injury. Another direction is to investigate its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline and to identify any potential side effects or limitations of its use.
Synthesemethoden
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can be synthesized using a few different methods. One method involves the reaction of 2-anilinoethanol with 3,4-dihydroquinoline in the presence of a catalyst. Another method involves the reaction of 2-bromoethylamine hydrobromide with 3,4-dihydroquinoline in the presence of a reducing agent. Both methods have been reported to yield N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline with high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been found to have potential therapeutic applications in various fields of research. In the field of neuroscience, N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been investigated for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-9-16(10-3-1)18-12-14-19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11,18H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEUZFLGOFVILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)



![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
